molecular formula C24H16FN3O2 B3015900 1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-62-0

1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B3015900
CAS No.: 901044-62-0
M. Wt: 397.409
InChI Key: WELBJDGZPZAODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CAS 901044-70-0) is a sophisticated chemical entity with a molecular formula of C24H16FN3O2 and a molecular weight of 397.4 g/mol . This compound belongs to the pyrazolo[4,3-c]quinoline chemical class, a scaffold that has recently garnered significant attention in medicinal chemistry for its diverse biological potential . Research on closely related analogues has demonstrated that the pyrazolo[4,3-c]quinoline core is a privileged structure for investigating anti-inflammatory therapies . Specific derivatives have exhibited potent inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key pathway in inflammatory response, with some compounds showing potency approximately equal to the positive control 1400 W . The mechanism of action for this compound class is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, structurally similar compounds featuring the [1,4]dioxino moiety are of interest in other therapeutic areas, including oncology research . This product is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers are encouraged to consult the available literature on pyrazolo[4,3-c]quinoline derivatives to fully appreciate the potential applications and structure-activity relationships of this compound series .

Properties

IUPAC Name

12-(4-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBJDGZPZAODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through which it exerts its effects.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors under controlled conditions. The general synthetic route includes:

  • Formation of the pyrazole core : This is typically achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization to form the dioxino and quinoline structures : Subsequent reactions involve cyclization steps that incorporate fluorinated phenyl groups.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often target pathways involved in cell proliferation and survival. In particular, they have been shown to inhibit PI3K enzymes, which play a crucial role in cancer cell signaling and metabolism .
  • Case Studies : A study demonstrated that related quinoline derivatives exhibited IC50 values as low as 0.45 μM against certain cancer cell lines . This suggests that the target compound may possess similar or enhanced potency.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Several related compounds have shown effectiveness against various bacterial strains and fungi. The presence of fluorinated phenyl groups is often correlated with increased antimicrobial activity due to enhanced lipophilicity and interaction with microbial membranes .

Anti-inflammatory Effects

Compounds in this class have also been reported to exhibit anti-inflammatory effects:

  • Mechanisms : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and biological activity.
  • Substituent Variations : Modifications on the phenyl rings can lead to significant changes in potency and selectivity against various biological targets.

Data Summary

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancerTBD
Similar Quinoline DerivativeAnticancer0.45
Related Pyrazole CompoundAntimicrobialTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among pyrazolo[4,3-c]quinolines include substituent type, position, and fused ring systems:

Compound Name Structural Features Key Modifications Impact
Target Compound 1-(4-Fluorophenyl), 3-phenyl, 1,4-dioxino ring Enhanced lipophilicity (F-substituent), improved solubility (dioxane ring)
3h (3,4-bis(4-fluorophenyl)-2-(4-methoxyphenyl) Dual 4-fluorophenyl groups, 4-methoxyphenyl Electron-withdrawing (F) and donating (OMe) groups balance potency and metabolism
2a (3-amino-4-phenylamino derivative) 3-amino, 4-phenylamino substituents High NO inhibition (IC50 = 0.39 µM) but severe cytotoxicity (9% cell survival at 10 µM)
3-(4-Ethylphenyl)-5-(3-fluorobenzyl) derivative 4-ethylphenyl, 3-fluorobenzyl, 1,4-dioxino ring Ethyl group may increase metabolic stability; fluorobenzyl enhances target affinity
Anti-angiogenic derivatives (Christodoulou et al.) Fused pyrazolo[4,3-c]quinoline with trisubstituted pyrazole Potent anti-angiogenic activity (CAM assay) and tumor growth inhibition (MCF-7, Hela)

Pharmacological Activity

  • Anti-inflammatory Activity: The target compound’s fluorophenyl group may enhance COX-2 or PDE4 inhibition compared to non-fluorinated analogues. Compound 2a showed potent NO inhibition (IC50 = 0.39 µM) but high cytotoxicity, whereas electron-donating groups (e.g., OH, OMe in 2b, 2c) reduced activity .
  • Anticancer/Anti-angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused rings (e.g., 1,4-dioxino) exhibit improved anti-angiogenic profiles. Christodoulou’s derivatives inhibited endothelial cell proliferation and tumor growth in vitro .

Pharmacokinetic and Toxicity Profiles

  • Solubility: The 1,4-dioxino ring in the target compound and analogues (e.g., –8) likely enhances aqueous solubility compared to non-fused derivatives .
  • Cytotoxicity: Substituents critically influence toxicity. Amino groups (e.g., 2a) increase potency but also cytotoxicity, whereas fluorinated aryl groups may reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.